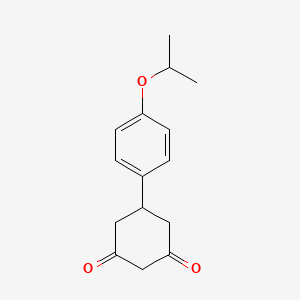

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-isopropoxybenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Applications De Recherche Scientifique

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and modifications . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various organic compounds .

Mécanisme D'action

The mechanism of action of 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:

4-Isopropoxybenzaldehyde: A precursor in the synthesis of this compound.

Cyclohexane-1,3-dione: Another precursor used in the synthesis.

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A structurally similar compound where the isopropoxy group is replaced by a methoxy group.

The uniqueness of this compound lies in its specific isopropoxy substitution, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and the implications for future research.

This compound is characterized by its cyclohexane structure with a dione functional group and an isopropoxy-substituted phenyl moiety. The molecular formula is C15H18O3, and its structure contributes to its interactions with biological systems.

The biological activity of this compound primarily involves its ability to inhibit specific enzyme pathways and cellular processes. Research indicates that derivatives of cyclohexane-1,3-dione can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The compound's structure allows it to interact with these receptors, potentially leading to reduced tumor growth.

In Vitro Studies

Recent studies have examined the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Non-Small Cell Lung Cancer (H460) | 0.85 | Significant reduction in cell viability |

| Colorectal Cancer (HT29) | 1.20 | Induction of apoptosis |

| Gastric Carcinoma (MKN-45) | 1.50 | Inhibition of cell migration |

| Malignant Glioma (U87MG) | 2.00 | Decreased proliferation rate |

These results indicate that this compound exhibits promising anticancer properties through its cytotoxic effects on various cancer types.

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study demonstrated that co-treatment enhanced the overall cytotoxic effect compared to monotherapy, suggesting a synergistic interaction that could be leveraged for improved cancer treatment protocols.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has shown that modifications to the phenyl ring and the cyclohexane core can significantly alter the biological activity of the compound. For instance, substituents on the phenyl ring have been correlated with increased potency against specific cancer cell lines. This suggests that further chemical modifications could enhance efficacy and selectivity.

Future Directions

Given its promising biological activity, future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Mechanistic Studies : Investigating the precise molecular targets and pathways affected by this compound.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents to enhance treatment outcomes.

Propriétés

IUPAC Name |

5-(4-propan-2-yloxyphenyl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10(2)18-15-5-3-11(4-6-15)12-7-13(16)9-14(17)8-12/h3-6,10,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSIOMKVWPQPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.